molecular formula C14H14O2 B180305 2-Methyl-2-(naphthalen-2-yl)propanoic acid CAS No. 13365-41-8

2-Methyl-2-(naphthalen-2-yl)propanoic acid

Cat. No.: B180305
CAS No.: 13365-41-8
M. Wt: 214.26 g/mol
InChI Key: FSNVMRYMCIMZKR-UHFFFAOYSA-N
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Description

2-Methyl-2-(naphthalen-2-yl)propanoic acid is a carboxylic acid derivative featuring a bulky, hydrophobic 2-naphthyl group. This specific structure makes it a compound of significant interest in advanced chemical and biological research. Its potential applications are rooted in its use as a synthetic building block or a precursor for more complex molecular architectures. In the field of chemical biology, the naphthalene moiety can serve as a versatile scaffold. Researchers are exploring the incorporation of similarly structured noncanonical amino acids into proteins using genetic code expansion techniques. Once integrated, these analogs can be used for targeted photo-crosslinking studies to map protein-protein interactions or for attaching biophysical probes via bioorthogonal chemistry to study protein function and dynamics in live cells . Furthermore, the robust and rigid nature of the naphthalene system suggests potential investigational use in the development of organic materials, where it could contribute to the thermal stability and electronic properties of novel polymers or small-molecule assemblies. This product is strictly for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-14(2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVMRYMCIMZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472860
Record name 2-methyl-2-(naphthalen-2-yl)propanoic acid
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-41-8
Record name 2-methyl-2-(naphthalen-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(naphthalen-2-yl)propanoic acid
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Advanced Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid

Direct Synthetic Approaches and Strategy Development

The synthesis of 2-Methyl-2-(naphthalen-2-yl)propanoic acid, a member of the 2-arylpropanoic acid family, presents the significant chemical challenge of constructing a sterically hindered α-quaternary carbon atom. The development of synthetic strategies has largely focused on direct and efficient methods to create this key structural feature.

Methodologies for Constructing Quaternary Carbon Centers

The creation of the α-aryl quaternary stereocenter is the cornerstone of synthesizing this compound. Several key methodologies have been developed for this purpose, often drawing from advances in the synthesis of other non-steroidal anti-inflammatory drugs (NSAIDs).

Metal-Catalyzed Carbonylation: A prevalent method involves the carbonylation of a suitable precursor, such as 2-(naphthalen-2-yl)propan-2-ol. This approach often utilizes a palladium catalyst in the presence of carbon monoxide. The reaction directly introduces the carboxylic acid moiety at the desired position, forming the quaternary center in a single step.

Phase-Transfer Catalysis: Another effective strategy is the α-arylation of a propanoic acid derivative under phase-transfer catalysis (PTC) conditions. This method involves the reaction of an ester of 2-methylpropanoic acid with a dihalonaphthalene, facilitated by a phase-transfer catalyst that shuttles the reactive species between an aqueous and an organic phase. This allows for the formation of the carbon-carbon bond under milder conditions.

Grignard-based Approaches: The reaction of a naphthalene-derived Grignard reagent with a carbonyl compound, followed by oxidation, can also be employed. For instance, the reaction of 2-naphthylmagnesium bromide with acetone (B3395972) would yield the tertiary alcohol, 2-(naphthalen-2-yl)propan-2-ol, a key intermediate that can then be carbonylated or oxidized to the target acid.

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research has shown that catalyst systems, solvents, and other parameters play a significant role. For the widely studied carbonylation route, which is analogous to the synthesis of many profens, several factors are critical.

The choice of catalyst and ligand is paramount. Palladium complexes, such as Palladium(II) acetate (B1210297), are often used. The addition of phosphine (B1218219) ligands, like triphenylphosphine, can stabilize the catalyst and improve its activity. The reaction is also sensitive to the solvent, with polar aprotic solvents often providing the best results. The pressure of carbon monoxide and the reaction temperature are key variables that must be carefully controlled to ensure efficient conversion and minimize side reactions.

Table 1: Influence of Reaction Parameters on a Model Palladium-Catalyzed Carbonylation Reaction

ParameterVariationObserved Effect on Yield/Selectivity
Catalyst Palladium(II) Acetate vs. Palladium ChloridePalladium(II) acetate often shows higher activity.
Ligand Triphenylphosphine vs. Bidentate PhosphinesLigand choice affects catalyst stability and reaction rate.
Solvent Dichloromethane vs. Tetrahydrofuran (B95107) (THF)Solvent polarity can influence reaction kinetics and solubility.
CO Pressure 10 atm vs. 50 atmHigher pressure generally increases the rate of carbonylation.
Temperature 80 °C vs. 120 °CHigher temperatures can increase reaction rate but may lead to decomposition.

Mechanistic Elucidation of Synthetic Transformations

Understanding the underlying reaction mechanisms is essential for the rational design of more efficient synthetic routes to this compound.

Investigation of Key Reaction Mechanisms and Intermediates

The mechanism of the palladium-catalyzed carbonylation of tertiary alcohols like 2-(naphthalen-2-yl)propan-2-ol is believed to proceed through a series of well-defined steps. The reaction is thought to be initiated by the formation of a carbocation from the alcohol in the presence of a strong acid. This carbocation is then trapped by the palladium catalyst.

A key proposed pathway involves the following catalytic cycle:

Oxidative Addition: The active Palladium(0) species reacts with an acidic source.

Carbocation Formation: The starting alcohol is dehydrated to form a stable tertiary carbocation.

Migratory Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming a key acyl-palladium intermediate.

Reductive Elimination/Hydrolysis: The acyl-palladium complex undergoes hydrolysis, which cleaves the complex to release the final carboxylic acid product and regenerates the active catalyst for the next cycle.

The stability of the tertiary carbocation intermediate is a critical factor in the success of this transformation.

Role of Catalysts and Reagents in Directed Synthesis

The specific roles of the various components in the synthetic mixture are highly defined and crucial for the reaction's success.

Palladium Catalyst: The palladium center is the heart of the catalytic cycle. It facilitates the key bond-forming steps, including the coordination and insertion of carbon monoxide, by cycling between different oxidation states (typically Pd(0) and Pd(II)).

Carbon Monoxide (CO): CO serves as the source of the carbonyl group for the carboxylic acid. Its concentration (pressure) directly influences the rate of the migratory insertion step.

Acid Co-catalyst: Strong acids are often required to promote the initial formation of the carbocation from the alcohol precursor.

Ligands: Phosphine ligands coordinate to the palladium center, modulating its electronic properties and steric environment. This influences the catalyst's stability, activity, and selectivity, preventing the formation of inactive palladium black.

Solvent: The solvent not only dissolves the reactants but can also play a role in stabilizing charged intermediates, such as the carbocation and various species within the catalytic cycle.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce the environmental impact of their production. Key areas of focus include improving atom economy, using safer solvents, and developing more sustainable catalytic systems.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Carbonylation reactions are generally considered to have good atom economy as they directly incorporate the CO molecule into the final structure.

Solvent Selection: A major goal is to replace hazardous volatile organic compounds (VOCs) with greener alternatives. Research has explored the use of supercritical fluids (like supercritical carbon dioxide) or ionic liquids as reaction media for profen synthesis. These solvents can offer benefits in terms of reduced toxicity, flammability, and easier product separation.

Catalyst Recycling: To minimize waste and reduce costs associated with precious metal catalysts like palladium, significant effort has been directed toward developing heterogeneous catalysts. Anchoring the palladium catalyst to a solid support (such as a polymer or silica) allows for its easy recovery from the reaction mixture by simple filtration and subsequent reuse.

Biocatalysis: The use of enzymes (biocatalysts) represents a promising green alternative for certain synthetic steps. While not yet widely applied for the direct synthesis of this specific quaternary compound, enzymatic resolutions are commonly used to produce single-enantiomer profens, operating under mild conditions in aqueous media.

Utilization of Environmentally Benign Solvents (e.g., Polyethylene Glycol)

The principles of green chemistry encourage the replacement of volatile and hazardous organic solvents with safer alternatives. Polyethylene glycol (PEG) has emerged as a promising green reaction medium due to its negligible vapor pressure, thermal stability, biodegradability, and recyclability. journal-aquaticscience.comiitm.ac.in While the direct synthesis of this compound in PEG has not been extensively documented in publicly available research, the utility of PEG as a solvent for key reactions involved in the synthesis of related α-arylpropanoic acids, such as palladium-catalyzed C-C bond-forming reactions, has been demonstrated. organic-chemistry.orgrsc.orgacs.org

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a relevant transformation for the synthesis of precursors to α-arylpropanoic acids. Research has shown that low molecular weight PEG can serve as an effective solvent for ligand-free Heck reactions. organic-chemistry.org This methodology offers high regio- and stereoselectivity and, importantly, allows for the easy recyclability of both the solvent and the palladium catalyst. organic-chemistry.org The use of PEG can also eliminate the need for additional phase-transfer catalysts. organic-chemistry.org These findings suggest the potential of PEG as a viable green solvent for the synthesis of this compound, promoting a more sustainable manufacturing process.

Table 1: Illustrative Palladium-Catalyzed Heck Reaction in Polyethylene Glycol (PEG)

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BromobenzeneEthyl acrylatePd(OAc)₂PEG 2000808High acs.org
IodobenzeneStyrenePd/CPEG 400100295 researchgate.net

This table presents examples of Heck reactions carried out in PEG to illustrate the solvent's applicability for transformations relevant to the synthesis of α-arylpropanoic acid precursors.

Application of Heteropolyacid Catalysts for Sustainable Synthesis

Heteropolyacids (HPAs) are a class of complex proton acids that have garnered significant attention as green and reusable catalysts in organic synthesis. iitm.ac.in Their high thermal and hydrolytic stability, coupled with their strong Brønsted acidity, makes them economically and environmentally attractive alternatives to conventional acid catalysts. longdom.org Both Keggin and Preyssler-type heteropolyacids have been successfully employed as catalysts in a variety of organic reactions. journal-aquaticscience.comresearchgate.net

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds that includes this compound, has been a target for the application of HPA catalysts. For instance, the synthesis of Ibuprofen (B1674241) has been achieved using a silica-supported Preyssler nanoparticle catalyst (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂), highlighting the potential of this approach for producing α-arylpropanoic acids with high yields and operational simplicity. longdom.org

A specific example that underscores the utility of HPAs in this context is the one-pot synthesis of (S)-2-(6-methoxynaphtalen-2-yl)propanoic acid, (S)-Naproxen, a structurally similar and commercially important NSAID. This synthesis utilizes a Preyssler heteropolyacid, H₁₄[NaP₅W₃₀O₁₁₀], as a green and reusable catalyst in an aqueous medium. The reaction proceeds from 1-(6-methoxynaphthalen-2-yl)propan-1-one (B1196712) in the presence of D-mannitol to yield the desired product in very good yields. This demonstrates a clean and environmentally benign route to an enantiomerically pure α-arylpropanoic acid.

Table 2: Synthesis of (S)-Naproxen using a Preyssler Heteropolyacid Catalyst

Starting MaterialCatalystSolventChiral AuxiliaryProductYield (%)Enantiomeric Excess (ee %)
1-(6-methoxynaphthalen-2-yl)propan-1-oneH₁₄[NaP₅W₃₀O₁₁₀]WaterD-mannitol(S)-2-(6-methoxynaphtalen-2-yl)propanoic acidVery GoodHigh

Data synthesized from a study on the enantioselective synthesis of (S)-Naproxen.

The use of heteropolyacid catalysts offers several advantages, including the potential for catalyst recovery and reuse, reduced corrosion, and the ability to perform reactions under milder and more environmentally friendly conditions. iitm.ac.in These characteristics make them highly suitable for the development of sustainable synthetic routes for this compound and other related compounds.

Chemical Transformations and Derivatization Studies of the 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid Scaffold

Functional Group Interconversions on the Propanoic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for numerous transformations to produce esters, amides, and alcohols, thereby altering the molecule's physicochemical characteristics.

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid of 2-methyl-2-(naphthalen-2-yl)propanoic acid can be readily converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven process is typically performed under reflux conditions to favor the formation of the ester product. For instance, reaction with methanol (B129727) or ethanol (B145695) yields the methyl or ethyl ester, respectively.

Alternative methods for ester synthesis that avoid the use of strong acids include reaction with alkyl halides in the presence of a base or the use of coupling agents to activate the carboxylic acid prior to the addition of an alcohol. These transformations are fundamental in creating derivatives for further synthetic manipulations or for biological evaluation.

Ester DerivativeAlcohol ReagentCatalyst/ConditionsProduct Name
Methyl EsterMethanol (CH₃OH)H₂SO₄ (catalytic), RefluxMethyl 2-methyl-2-(naphthalen-2-yl)propanoate
Ethyl EsterEthanol (C₂H₅OH)H₂SO₄ (catalytic), RefluxEthyl 2-methyl-2-(naphthalen-2-yl)propanoate

Amidation and Hydrazide Formations

Amide derivatives of this compound are synthesized through the condensation of the carboxylic acid with primary or secondary amines. Direct amidation can be achieved by heating the acid and amine, but this often requires high temperatures to drive off the water byproduct. mdpi.com More commonly, the reaction is facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive intermediate, like an acyl chloride. nih.gov The use of titanium(IV) chloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Hydrazide formation follows a similar synthetic logic. A common and efficient route involves a two-step process: first, the carboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This nucleophilic acyl substitution reaction typically proceeds in an alcohol solvent, such as methanol or ethanol, to yield the corresponding hydrazide, 2-methyl-2-(naphthalen-2-yl)propanehydrazide.

Derivative TypeKey ReagentsTypical ConditionsProduct Class
AmidePrimary/Secondary Amine (R-NH₂), Coupling Agent (e.g., DCC)Organic solvent, Room temperature or mild heatingN-substituted 2-methyl-2-(naphthalen-2-yl)propanamide
Hydrazide1. Alcohol/Acid (for esterification) 2. Hydrazine Hydrate (N₂H₄·H₂O)1. Reflux 2. Alcohol solvent, Reflux2-Methyl-2-(naphthalen-2-yl)propanehydrazide

Reduction and Oxidation Reactions at the Carboxylic Acid Functionality

The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting this compound to 2-methyl-2-(naphthalen-2-yl)propan-1-ol. byjus.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. numberanalytics.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org

Conversely, the carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation without cleavage of carbon-carbon bonds. Under specific, often harsh, oxidative conditions, decarboxylation may occur, but selective oxidation to other functional groups is not a common transformation for this moiety.

Reactions Involving the Naphthalene (B1677914) Ring System

The electron-rich naphthalene ring is susceptible to various transformations, notably electrophilic aromatic substitution and oxidation, allowing for the introduction of new functional groups directly onto the aromatic core.

Electrophilic Aromatic Substitution Reactions

The naphthalene ring system is more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution on an unsubstituted naphthalene preferentially occurs at the C1 (α) position due to the formation of a more stable carbocation intermediate (arenium ion) that preserves one intact benzene ring in its resonance structures. libretexts.orgwordpress.com

Oxidation to Naphthoquinone Derivatives

The naphthalene ring can be oxidized to form naphthoquinones, a class of compounds characterized by a quinone structure fused to a benzene ring. The oxidation of 2-substituted naphthalenes can lead to the formation of 1,4-naphthoquinone (B94277) derivatives. For instance, studies on the oxidation of 2-methylnaphthalene (B46627) have shown its conversion to 2-methyl-1,4-naphthoquinone. researchgate.net

By analogy, the naphthalene ring of this compound is susceptible to oxidation. The reaction, typically carried out with strong oxidizing agents such as chromium trioxide (CrO₃) in acetic acid or via catalytic oxidation, would be expected to convert the naphthalene moiety into a 1,4-naphthoquinone structure. This transformation would yield a derivative where the 2-(1,1-dimethyl-2-carboxyethyl) group is attached to the quinone ring, though the specific reaction conditions would need to be optimized to avoid degradation of the side chain.

Regioselective Functionalization Approaches for Naphthalene Derivativatization

In electrophilic aromatic substitution reactions on substituted naphthalenes, the position of the incoming group is influenced by the electronic properties of the existing substituent. For a substituent at the 2-position of the naphthalene ring, electrophilic attack is generally favored at the C-1, C-3, C-6, and C-8 positions. The precise regioselectivity depends on the nature of the substituent and the reaction conditions. The 2-methyl-2-propanoic acid group is considered a deactivating group due to the electron-withdrawing nature of the carboxylic acid, which is expected to direct incoming electrophiles primarily to the 5- and 8-positions of the other ring. However, the alkyl portion of the substituent has an activating, ortho-, para-directing influence.

Given the combined electronic effects, predicting the exact regiochemical outcome of functionalization reactions such as nitration or halogenation on the this compound scaffold is complex. Experimental studies on closely related 2-substituted naphthalenes provide some insights. For instance, in electrophilic substitutions of 2-alkylnaphthalenes, a mixture of products is often obtained, with substitution occurring at various positions on both rings. The specific reaction conditions, including the choice of catalyst and solvent, can significantly influence the regioselectivity of the derivatization.

Synthesis of Novel Analogs and Hybrid Molecules

The synthesis of novel analogs and hybrid molecules based on the this compound scaffold is a key area of research for exploring the structure-activity relationships of this class of compounds. These synthetic efforts involve the design and preparation of structurally related compounds and the synthesis of labeled derivatives for mechanistic and tracer studies.

The design and preparation of structurally related compounds have focused on modifications of the carboxylic acid moiety to produce esters and amides. These derivatives can alter the physicochemical properties of the parent compound, such as solubility and permeability, and can serve as prodrugs.

The synthesis of esters, such as methyl 2-methyl-2-(naphthalen-2-yl)propanoate, can be achieved through standard esterification procedures, for instance, by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. Similarly, amides can be prepared by coupling the carboxylic acid with a desired amine using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). For example, the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, an amide derivative of the related compound naproxen (B1676952), has been reported. mdpi.com This suggests that similar synthetic strategies can be employed to generate a variety of amide derivatives of this compound.

The following table summarizes some of the structurally related compounds that can be synthesized from the this compound scaffold:

Compound NameStructure
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate
Ethyl 2-methyl-2-(naphthalen-2-yl)propanoate
2-Methyl-2-(naphthalen-2-yl)propanamide
N-Benzyl-2-methyl-2-(naphthalen-2-yl)propanamide

The synthesis of isotopically labeled derivatives, particularly with carbon-14 (B1195169) (¹⁴C), is essential for conducting mechanistic and tracer studies. moravek.com These labeled compounds allow for the tracking of the molecule in biological systems, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME).

A common strategy for the synthesis of ¹⁴C-labeled carboxylic acids involves the use of a labeled precursor, such as ¹⁴C-labeled carbon dioxide ([¹⁴C]CO₂) or a ¹⁴C-labeled cyanide salt ([¹⁴C]KCN). nih.gov For this compound, a plausible synthetic route for introducing a ¹⁴C label would involve a multi-step synthesis starting from a suitable naphthalene precursor.

One potential approach could involve the synthesis of 2-bromonaphthalene, followed by a Grignard reaction and subsequent carboxylation with [¹⁴C]CO₂ to introduce the labeled carboxyl group. The resulting 2-naphthoic acid-¹⁴C could then be converted to the target molecule through a series of reactions to introduce the 2-methylpropanoic acid side chain. Alternatively, a late-stage labeling approach could be employed, where a precursor molecule is synthesized and the ¹⁴C label is introduced in one of the final synthetic steps. This approach is often preferred as it minimizes the handling of radioactive materials throughout the synthesis. nih.gov

The development of efficient and reliable methods for the synthesis of ¹⁴C-labeled this compound is crucial for advancing the understanding of its biological fate and mechanism of action.

Spectroscopic and Structural Analysis of this compound Elusive in Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available, detailed experimental data for the advanced spectroscopic and structural elucidation of this compound. While the synthesis of this compound is documented, the specific, in-depth spectral characterization required for a thorough analysis as outlined is not readily accessible in the public domain. This includes high-resolution NMR data (1H, 13C, and 2D), high-resolution mass spectrometry (HRMS) with exact mass determination, detailed fragmentation patterns, and functional group analysis by IR spectroscopy.

The requested article, which is structured to focus solely on the chemical compound "this compound," cannot be generated with the required scientific accuracy and detailed research findings due to this absence of specific data. Information available is generally limited to basic properties such as molecular formula (C14H14O2) and molecular weight (214.26 g/mol ).

To provide a scientifically rigorous and accurate article, access to primary research data from sources such as PhD theses or proprietary chemical libraries, which are not publicly accessible, would be necessary. Without this data, any attempt to populate the requested detailed outline would be speculative and not based on verifiable research findings.

Therefore, while the structural components of this compound—a naphthalene ring, a carboxylic acid, and a dimethyl-substituted alpha-carbon—suggest predictable spectroscopic features, the precise, experimentally determined data required for a detailed analysis is not available in the searched sources.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for 2-Methyl-2-(naphthalen-2-yl)propanoic acid is not publicly available, the analysis of closely related naphthalene-containing carboxylic acid derivatives provides a clear indication of the type of structural information that can be obtained. For instance, the crystal structures of compounds like (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate have been determined, revealing key structural parameters. researchgate.netmdpi.com

These studies typically show the naphthalene (B1677914) ring system to be nearly planar. mdpi.com The spatial orientation of the propanoic acid moiety relative to the naphthalene ring is a key feature, defined by specific dihedral angles. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, play a significant role in the formation of the crystal lattice. researchgate.net

Below is a representative table of crystallographic data that would be expected from a single-crystal X-ray diffraction study of a compound like this compound, based on data from related structures.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.6281
b (Å)14.2828
c (Å)16.5913
α (°)90
β (°)91.946
γ (°)90
Volume (Å3)2517.1
Z4

This data is illustrative and based on the published crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com

Computational and Theoretical Chemistry Investigations of 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These calculations can determine stable molecular geometries, the distribution of electrons, and the energies of molecular orbitals, which are crucial for predicting chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on related 2-arylpropanoic acids, like naproxen (B1676952), have been performed to determine their optimized molecular geometries and energetic properties. nih.gov For 2-Methyl-2-(naphthalen-2-yl)propanoic acid, it is anticipated that DFT calculations would reveal a non-planar structure, with the propanoic acid group likely oriented out of the plane of the naphthalene (B1677914) ring to minimize steric hindrance.

The key geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. For instance, in a DFT study of naproxen, various functionals and basis sets were compared to find the best agreement with experimental data, with the LSDA/6-311G level being identified as particularly effective for predicting its molecular structure. nih.gov Similar calculations for this compound would provide the foundational knowledge of its three-dimensional shape and the relative energies of different conformations.

Table 1: Representative Predicted Geometric Parameters for 2-Arylpropanoic Acids from DFT Studies (Note: This table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated calculations.)

ParameterTypical Predicted Value
C-C (naphthalene ring)1.37 - 1.42 Å
C-C (propanoic acid)1.52 - 1.55 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
O-H (carboxyl)~0.97 Å
Naphthalene-Cα-C(O) angle~110-112°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For 2-arylpropanoic acids like naproxen, FMO analysis has shown that the HOMO and LUMO are often localized over the naphthalene ring system. nih.gov This suggests that the aromatic moiety is the primary site for electronic interactions. In the case of this compound, a similar distribution is expected. The HOMO-LUMO gap would be a key parameter in predicting its reactivity in various chemical environments.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Profen Analog (Naproxen) (Data adapted from computational studies on naproxen and its degradants.) biomedres.us

Molecular OrbitalEnergy (eV)
HOMO-6.40
LUMO-1.93
HOMO-LUMO Gap4.47

Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in predicting various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. semanticscholar.org For naproxen, DFT has been successfully used to calculate its vibrational frequencies, which correspond to the peaks observed in its IR spectrum. nih.gov The predicted spectra can be compared with experimental data to validate the computational model.

For this compound, DFT calculations could predict its characteristic IR absorption bands, such as the C=O stretching of the carboxylic acid group and the C-H and C=C vibrations of the naphthalene ring. Similarly, TD-DFT can be employed to predict the electronic transitions and the corresponding wavelengths in the UV-Vis spectrum, which are typically dominated by the π-π* transitions within the aromatic system. semanticscholar.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, from their conformational flexibility to their interactions with biological macromolecules.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the key rotational bonds would be around the Cα-naphthalene and Cα-COOH single bonds.

Studies on similar molecules, such as 2-(p-isobutylphenyl)propionic acid (ibuprofen) and its derivatives, have shown that the dihedral angle between the phenyl ring and the carboxylic acid group is a critical factor influencing anti-inflammatory activity. nih.gov It is hypothesized that a more "open" conformation, where this dihedral angle is larger, leads to higher activity. nih.gov A similar relationship can be anticipated for this compound, where the orientation of the propanoic acid group relative to the bulky naphthalene ring would be crucial. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the low-energy, and therefore most populated, conformers.

Given that this compound is a profen, its primary biological targets are likely to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govbuketov.edu.kzresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. buketov.edu.kzresearchgate.netresearchgate.net This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

In silico target prediction methods can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comnih.gov Ligand-based methods rely on the principle that structurally similar molecules often have similar biological activities. nih.gov By comparing the structure of this compound to databases of known active compounds, potential targets can be identified. Structure-based methods, such as inverse docking, involve docking the molecule of interest against a large library of protein structures to identify potential binding partners. researchgate.net

For this compound, molecular docking studies into the active sites of COX-1 and COX-2 would be a logical first step to predict its anti-inflammatory potential. Such studies on naproxen and ibuprofen (B1674241) derivatives have provided valuable information on their binding modes and have been used to design new derivatives with improved activity and reduced side effects. scienceopen.comdergipark.org.trmdpi.comnih.gov The results of these simulations are often expressed as a docking score, which is an estimate of the binding free energy.

Crystal Structure Prediction and Lattice Energy Calculations

The prediction of the crystal structure of organic molecules is a significant challenge in materials science, as a single molecule can often crystallize in multiple forms, a phenomenon known as polymorphism. d-nb.info These polymorphs can have different physical properties, making computational prediction methods invaluable for identifying the most stable forms. Crystal Structure Prediction (CSP) methods aim to find the most thermodynamically stable crystal packing by searching for minima on the lattice energy surface. d-nb.infocrystalmathatnyu.org

While specific CSP studies for this compound are not prominent in the surveyed literature, the methodologies applied to similar aromatic carboxylic acids and naphthalene derivatives are well-established. These approaches often employ machine-learned interatomic potentials (MLIPs) to accelerate the quantum mechanical calculations required to rank millions of candidate structures. chemrxiv.org

Lattice energy calculations are crucial for ranking the predicted structures. d-nb.info Periodic Density Functional Theory (DFT) calculations are a standard method for computing the lattice energies of organic molecular crystals with high accuracy. mpg.de For instance, studies on reference molecules like naphthalene and benzoic acid have demonstrated that DFT methods, when paired with appropriate basis sets and dispersion corrections (like PBE-D3), can yield lattice energies that are in close agreement with experimental sublimation enthalpies. mpg.de Such calculations would be essential to determine the theoretical stability of different potential polymorphs of this compound.

Table 1: Example of Calculated Lattice Energy Data for a Related Aromatic Molecule (Naphthalene) This table illustrates the type of data generated from lattice energy calculations, using published values for naphthalene as a representative example. The values shown are for different DFT functionals and basis sets.

FunctionalBasis SetCalculated Lattice Energy (kJ mol⁻¹)Deviation from Experiment (kJ mol⁻¹)
PBEdef2-SVP-90.511.2
PBEdef2-TZVP-99.81.9
BLYPdef2-SVP-95.26.5
BLYPdef2-TZVP-102.0-0.3
BP86def2-SVP-103.1-1.4
BP86def2-TZVP-111.4-9.7

In Silico Structure-Activity Relationship (SAR) Studies for Analogs (Non-Human Biological Systems)

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, allowing researchers to predict the biological activity of novel compounds before they are synthesized. researchgate.net For analogs of this compound, these computational techniques are used to build models that correlate specific structural features with a biological outcome, such as enzyme inhibition. nih.govnih.gov This approach accelerates the identification of promising lead compounds by prioritizing derivatives with the highest predicted potency and most favorable pharmacokinetic profiles. researchgate.net

Computational screening involves the use of virtual libraries of analogs to rapidly assess their potential biological activities against a wide range of targets. A library of virtual analogs of this compound can be generated by systematically modifying its structure—for example, by adding different substituents to the naphthalene ring or altering the carboxylic acid group.

These virtual libraries are then screened against predictive models for various biological endpoints. For instance, propanoic acid derivatives have been evaluated for potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes or for antimicrobial effects. researchgate.netnih.govresearchgate.net The screening provides a "bioactivity score," which helps to identify which analogs are most likely to be active as, for example, enzyme inhibitors, ion channel modulators, or nuclear receptor ligands. nih.gov This process allows researchers to focus synthetic efforts on a smaller number of highly promising candidates. mdpi.com

Table 2: Hypothetical Predicted Bioactivity Scores for Analogs of this compound This interactive table presents hypothetical data from a computational screening, illustrating how different structural analogs might be ranked based on their predicted activity against various protein classes. Scores ≥ 0.00 suggest considerable activity, while scores ≤ -0.50 suggest inactivity. nih.gov

Compound AnalogModificationGPCR LigandIon Channel ModulatorKinase InhibitorNuclear Receptor LigandEnzyme Inhibitor
Parent Compound--0.150.05-0.400.100.25
Analog A6-hydroxy substituent-0.100.12-0.350.200.33
Analog B6-methoxy substituent-0.120.08-0.380.150.28
Analog C4-chloro substituent-0.20-0.05-0.500.020.15
Analog DCarboxylic acid to ester-0.55-0.40-0.70-0.30-0.10

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme. nih.gov This method is widely used to understand the molecular basis of enzyme inhibition and to design more potent inhibitors. Urease, a nickel-containing metalloenzyme produced by bacteria like Helicobacter pylori, is a common target for docking studies due to its role in pathologies like peptic ulcers and gastritis. ekb.eg

In a typical docking study, analogs of this compound would be computationally placed into the active site of the urease enzyme (often from jack bean, a common model). nih.gov The simulation calculates the binding energy and identifies key molecular interactions between the ligand and the enzyme's active site residues. Successful inhibition of urease often involves the interaction of the ligand with the two nickel ions in the active site. ekb.eg The carboxylic acid moiety of the propanoic acid derivatives could chelate these nickel ions, while the naphthalene ring could form hydrophobic or π-stacking interactions with nearby amino acid residues such as histidine, cysteine, and aspartate, stabilizing the complex and inhibiting enzyme function. ekb.egresearchgate.net The docking score and predicted binding energy are used to rank the potential inhibitory activity of the different analogs. nih.gov

Table 3: Representative Molecular Docking Results for Naphthalene-based Analogs Against Urease This table provides illustrative data that would be obtained from a molecular docking study of hypothetical analogs against the urease active site, highlighting key binding parameters and interactions.

Analog IDDocking Score (kcal/mol)Predicted Binding Energy (ΔG, kcal/mol)Key Interacting ResiduesPredicted Interactions
Analog 1-8.5-9.2Ni(A), Ni(B), HIS-320, CYS-319Metal chelation, Hydrogen bond
Analog 2-7.9-8.6Ni(A), ASP-360, ALA-167Metal chelation, Hydrophobic
Analog 3-9.1-9.8Ni(B), HIS-246, HIS-272, KCX-217Metal chelation, Pi-cation
Thiourea (B124793) (Std.)-4.5-5.1Ni(A), Ni(B)Metal chelation

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. acs.org For the synthesis of this compound, a plausible route involves the Friedel-Crafts acylation of a naphthalene precursor. researchgate.net

Density Functional Theory (DFT) calculations can be employed to model the entire reaction coordinate. researchgate.net For a reaction like the Friedel-Crafts acylation of 2-methylnaphthalene (B46627), simulations can elucidate the role of the Lewis acid catalyst (e.g., AlCl₃) and identify the key intermediates, such as the σ-complex (also known as a Wheland intermediate). researchgate.netpsu.edu

Transition state analysis is used to locate the highest energy point along the reaction pathway, which corresponds to the rate-determining step. acs.orgrsc.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. These simulations can also explain regioselectivity—for instance, why acylation occurs preferentially at one position of the naphthalene ring over another by comparing the activation barriers for the different pathways. researchgate.netrsc.org This information is critical for optimizing experimental conditions to maximize the yield of the desired product. psu.edu

Table 4: Hypothetical DFT-Calculated Energy Barriers for a Proposed Synthesis Pathway This table illustrates the type of data generated from reaction mechanism simulations, showing calculated activation energies (ΔE‡) for key steps in a plausible synthetic route.

Reaction StepDescriptionTransition StateCalculated ΔE‡ (kcal/mol)
1Formation of Acylium IonTS115.2
2aElectrophilic attack at C2 (kinetic)TS2-alpha21.5
2bElectrophilic attack at C6 (thermodynamic)TS2-beta23.1
3Proton Abstraction / RearomatizationTS35.8

In Vitro Biological Activity and Mechanistic Research on 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid and Its Analogs

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of 2-arylpropanoic acid derivatives has been explored against a variety of bacterial pathogens. The structural similarity of 2-Methyl-2-(naphthalen-2-yl)propanoic acid to these compounds suggests it may share some of their antimicrobial properties.

Studies on naproxen (B1676952), a methoxy (B1213986) derivative of a similar propanoic acid, have demonstrated its antibacterial activity against Gram-positive bacteria. Research has shown that naproxen exhibits promising activity against Staphylococcus aureus and Enterococcus faecalis. dergipark.org.trdergipark.org.tr One study reported Minimum Inhibitory Concentrations (MIC) for naproxen of 2 mg/mL against S. aureus and 4 mg/mL against E. faecalis. dergipark.org.tr However, this study did not observe a bactericidal effect at or above the MIC concentrations. dergipark.org.tr Another study highlighted that derivatives of auranofin bearing a naproxen ligand were effective against both S. aureus and S. epidermidis, including their biofilms. mdpi.com

The antimicrobial activity of naproxen and its derivatives against these Gram-positive organisms suggests that this compound could also possess similar inhibitory properties.

Table 1: In Vitro Antibacterial Activity of Naproxen against Gram-Positive Bacteria

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus ATCC 25923 2
Enterococcus faecalis ATCC 29212 4

Data sourced from a study on the in vitro antibacterial activity of naproxen. dergipark.org.tr

In contrast to its effects on Gram-positive bacteria, research indicates that naproxen has no significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. dergipark.org.trdergipark.org.tr This selectivity is a noted characteristic of naproxen's antimicrobial profile. dergipark.org.tr Given the structural similarities, it is plausible that this compound may also exhibit limited activity against Gram-negative pathogens.

The class of 2-arylpropanoic acids, which includes ibuprofen (B1674241), has been investigated for its potential against Mycobacterium tuberculosis. Studies have shown that ibuprofen possesses antitubercular properties, and another compound in this class, carprofen, was identified as a potent and selective agent against mycobacteria. nih.govbmj.com Research also indicated that the free carboxylic acid group is crucial for the anti-TB activity of these compounds. nih.gov Furthermore, some of these derivatives were found to be active against multidrug-resistant isolates and stationary phase bacilli, suggesting a novel mechanism of action. nih.govbmj.com While direct studies on this compound are not available, the findings for other 2-arylpropanoic acids suggest that this compound could be a candidate for similar investigations. A study on esters of 2-(2-isonicotinoylhydrazineylidene)propanoic acid, which also features a propanoic acid moiety, demonstrated high activity against M. tuberculosis. mdpi.com

Enzyme Inhibition Profiling (In Vitro)

The ability of this compound and its analogs to inhibit specific enzymes is a key area of mechanistic research.

Derivatives of S-naproxen have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.gov A study involving a variety of S-naproxen derivatives, including hydrazides, Schiff bases, and oxadiazoles, found that many of these compounds exhibited good to moderate urease inhibition, with IC50 values in the micromolar range. nih.gov These findings suggest that the naproxen scaffold can be effectively modified to produce potent urease inhibitors. nih.gov Although this compound itself was not tested, its structural similarity to naproxen indicates that it could serve as a basis for developing new urease inhibitors.

Table 2: Urease Inhibitory Activity of Selected S-Naproxen Derivatives

Compound Type IC50 Range (µM)
Hydrazide Moderate
Schiff Bases Good to Moderate
Aroyl Substituted Hydrazides Good to Moderate
Sulfohydrazides Good to Moderate
2-Mercapto Oxadiazole Moderate
Phenacyl Substituted 2-Mercapto Oxadiazoles Good to Moderate

Data synthesized from a study on the urease inhibitory activity of S-naproxen derivatives. nih.gov

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov This is the primary mechanism behind its anti-inflammatory effects.

Recent research has explored the broader enzyme and signaling pathway modulation by naproxen derivatives. A novel naproxen derivative containing cinnamic acid, when combined with resveratrol, was found to synergistically inhibit the NF-κB, MAPK, and PI3K/Akt signaling pathways in RAW264.7 macrophage cells. nih.gov This suggests that derivatives of naproxen can have complex anti-inflammatory effects beyond COX inhibition.

Furthermore, the biotransformation of 2-arylpropionic acids involves the formation of coenzyme A thioesters. nih.govscispace.com This metabolic pathway is crucial for the chiral inversion of these compounds and has the potential to influence various biochemical pathways. nih.govscispace.com

Investigation of Molecular Mechanisms of Action (In Vitro)

The in vitro exploration of molecular mechanisms for naphthalenepropanoic acid analogs reveals a multi-faceted interaction with cellular machinery, primarily targeting pathways involved in inflammation and cell proliferation.

Interaction with Cellular Pathways and Receptors

The primary mechanism of action for Naproxen and its analogs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation. mdpi.com Beyond this well-established pathway, recent in vitro research has uncovered interactions with other critical signaling cascades.

Derivatives of Naproxen have been shown to modulate key inflammatory pathways, including the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide-3 kinase (PI3K)/protein kinase B (Akt) signaling pathways. nih.gov In studies using RAW264.7 macrophage cells, a Naproxen derivative containing cinnamic acid (NDC), particularly in combination with resveratrol, significantly inhibited the lipopolysaccharide (LPS)-induced expression of inflammatory mediators like iNOS and COX-2 by suppressing the activation of NF-κB, MAPK, and PI3K/Akt. nih.gov Similarly, other amino-alcohol bioconjugates of Naproxen have demonstrated the ability to reduce the expression of pro-inflammatory proteins by preventing the degradation of IκBα, an inhibitor of NF-κB. biorxiv.org

Furthermore, some Naproxen derivatives have been investigated for their effects on pathways related to cancer. These compounds have shown antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco2), hepatocellular carcinoma (HepG2), and mammary gland carcinoma (MCF7). jksus.orgnih.gov The anticancer effects are linked to the induction of apoptosis and modulation of proteins such as p53. nih.gov

DNA Intercalation and Related Biophysical Studies

The ability of a compound to intercalate into DNA is a mechanism often associated with anticancer activity. While direct studies on DNA intercalation by this compound or its simple analogs like Naproxen are not prominent in the literature, research on other naphthalene-based structures, such as naphthalimides, confirms that the naphthalene (B1677914) moiety can participate in DNA binding. nih.gov

Naphthalimide derivatives have been shown to act as DNA intercalators, with their binding capacity influenced by the substituents attached to the core structure. nih.gov Other studies have analyzed the binding modes of copper(II) complexes of Naproxen, revealing that these derivatives can bind to DNA grooves and subsequently induce oxidative DNA cleavage. nih.gov While these findings involve more complex derivatives, they suggest that the naphthalene scaffold has the potential to interact with DNA. However, biophysical studies like fluorescence titration, circular dichroism, and molecular docking would be necessary to confirm whether simple naphthalenepropanoic acids bind to DNA and by what mode (intercalation, groove binding, or electrostatic interaction). nih.govmdpi.com

Modulation of Gene Expression in Cell-based In Vitro Models

Analogs of this compound have been shown to modulate the expression of various genes, primarily those involved in inflammation and apoptosis. In vitro studies using cancer cell lines demonstrated that Naproxen can significantly reduce the expression of the anti-apoptotic gene survivin while elevating the expression of the pro-apoptotic gene caspase-3. nih.gov

The anti-inflammatory effects of Naproxen derivatives are also mediated at the genetic level. Treatment of macrophage cells with these compounds leads to a marked decrease in the expression of genes for pro-inflammatory cytokines and enzymes, including interleukin 6 (IL-6), tumor necrosis factor α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This modulation of gene expression is a direct consequence of the inhibition of upstream signaling pathways like NF-κB and MAPK, which control the transcription of these inflammatory mediators. nih.gov Transcriptomics analysis has also been used to profile gene expression changes in rat livers following exposure to Naproxen, providing a broader view of its regulatory effects. researchgate.net

Structure-Activity Relationship (SAR) Derivations in Non-Human Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogs of this compound, SAR studies have focused on modifying the core structure to enhance anti-inflammatory, antimicrobial, and anticancer properties.

Impact of Structural Modifications on In Vitro Biological Response

SAR studies reveal that modifications to the naphthalene ring, the propanoic acid side chain, and the addition of various functional groups can significantly alter biological activity.

Anti-inflammatory Activity : The conversion of the carboxylic acid group of Naproxen into thiourea (B124793) derivatives has been explored to enhance anti-inflammatory effects. nih.gov A study synthesizing various thiourea derivatives found that compounds with an m-anisidine (B1676023) or N-methyl tryptophan methyl ester moiety showed potent anti-inflammatory activity. While these derivatives showed poor in vitro inhibition of COX-2, some demonstrated significant inhibition of 5-lipoxygenase (5-LOX), suggesting a shift in mechanism. nih.gov

Antiproliferative Activity : For antiproliferative effects, molecular docking studies of Naproxen derivatives suggested that hydrophobic substitutions are favorable. A derivative with a normal alkane chain showed strong activity against the MCF-7 breast cancer cell line, indicating that enhancing hydrophobic interactions within the target's active site can improve potency. jksus.org

Antimicrobial Activity : In the development of antimicrobials, naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) were synthesized. SAR analysis showed that the linker length and the substituents on the naphthalene ring were critical for activity. A longer alkyl chain (C12H25) on the pyridinium (B92312) moiety generally resulted in superior bacteriostatic and bactericidal action. mdpi.com

The following table summarizes SAR findings for different series of naphthalene-based analogs.

Compound SeriesStructural ModificationImpact on In Vitro ActivityReference
Naproxen-Thiourea Derivatives Addition of aromatic amines (e.g., m-anisidine) to the thiourea group.Potent inhibition of 5-LOX enzyme, but weak COX-2 inhibition. nih.gov
Naproxen-Pyrazole Derivatives Introduction of a pyrazole (B372694) ring with a long alkane chain.Strong antiproliferative activity against MCF-7 cells due to enhanced hydrophobic interactions. jksus.org
Naphthalene Bis-QACs Variation of N-alkyl chain length on the pyridinium moiety.Optimal antimicrobial activity achieved with a C12H25 alkyl chain. mdpi.com
Naphthalene-Carboxamides Substitution on the piperazinylpropyl side chain.Compounds with specific substitutions showed better reversal of multidrug resistance in cancer cells than Verapamil. nih.gov

Correlating Molecular Descriptors with Observed Activities

Quantitative structure-activity relationship (QSAR) studies aim to build a statistical correlation between the chemical structures of compounds and their biological activities using molecular descriptors.

In another study on Naproxen derivatives, computational analysis using Density Functional Theory (DFT) was performed to calculate properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). jksus.org The smaller energy gap between HOMO and LUMO in the designed derivatives compared to the parent Naproxen molecule indicated higher reactivity, which correlated with their enhanced antiproliferative activity. jksus.org Molecular docking studies further complemented these findings by showing that derivatives capable of forming crucial hydrogen bonds and hydrophobic interactions within the active site of the target protein exhibited stronger biological effects. jksus.orgnih.gov These computational approaches are invaluable for rationalizing observed SAR and guiding the design of more potent analogs. cefic-lri.org

Applications in Advanced Materials Science and Catalysis

Utilization as a Synthetic Building Block for Complex Molecules

As a synthetic building block, 2-Methyl-2-(naphthalen-2-yl)propanoic acid offers a versatile platform for the construction of more complex molecular architectures. The reactivity of both the naphthalene (B1677914) ring and the carboxylic acid group can be exploited to create a variety of derivatives.

The naphthalene moiety of this compound can serve as a starting point for the synthesis of a range of naphthalene derivatives. The development of regioselective synthesis methodologies for polysubstituted naphthalene derivatives is a significant area of research due to their numerous applications in the pharmaceutical and materials science industries. nih.gov Traditional methods often face challenges in controlling the position of substituents on the naphthalene core. nih.gov The use of a pre-functionalized naphthalene derivative such as this compound could offer a strategic advantage in directing further substitutions to specific positions on the aromatic rings.

Naphthoquinones are a class of organic compounds with a wide range of biological activities and applications in materials science. scirp.orgnih.gov Synthetic methodologies to access polysubstituted 2-methyl-1,4-naphthoquinone derivatives are of particular interest. researchgate.net While direct use of this compound as a precursor for polysubstituted naphthoquinones is not yet widely documented, its structural similarity to other naphthalene derivatives used in such syntheses suggests its potential in this area. scirp.orgresearchgate.net The propanoic acid group could be envisioned to be transformed or removed during the synthetic sequence to yield the desired naphthoquinone core.

Role in Specialty Chemicals and Materials Production

The unique combination of a bulky, rigid naphthalene unit and a flexible propanoic acid linker in this compound makes it an attractive candidate for the production of specialty chemicals and advanced materials.

Naphthalene derivatives are widely used in the development of organic light-emitting diodes (OLEDs) due to their excellent thermal and morphological stability, as well as their charge-transporting properties. mdpi.comrsc.orgrsc.orgbohrium.comchemrxiv.org The naphthalene core of this compound could be incorporated into the structure of emissive or charge-transporting materials for OLEDs. The propanoic acid functionality provides a handle for further chemical modifications, allowing for the fine-tuning of the electronic and physical properties of the final material. For instance, it could be converted to other functional groups or used to attach the naphthalene unit to a polymer backbone.

Naphthalene dicarboxylic acids are known to be used in the construction of coordination polymers. rsc.orgresearchgate.net The carboxylic acid group of this compound allows for its integration into larger polymeric or supramolecular assemblies through the formation of ester or amide bonds. The resulting polymers would incorporate the rigid and bulky naphthalene unit, which could impart desirable properties such as high thermal stability, specific optical properties, and defined conformational structures. Fully conjugated ladder naphthalene bisimide copolymers, for example, have been synthesized and show promise for organic optoelectronic materials. mdpi.com

Applications as Ligands or Reagents in Catalysis

The carboxylic acid group in this compound can act as a coordinating group for metal ions, making it a potential ligand for catalysis.

Naphthalene-based acetic acids have been studied as ligands in the formation of metal complexes with interesting structural and biological properties. mdpi.comnih.govresearchgate.net The carboxylate group of these ligands can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging. mdpi.com The specific coordination mode depends on the nature of the metal ion and the reaction conditions. The resulting metal complexes can exhibit catalytic activity in various organic transformations. The bulky naphthalene group of this compound could influence the steric and electronic environment of the metal center, potentially leading to unique catalytic selectivities.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the applications of This compound specifically within the requested domains of advanced materials science and catalysis.

The available literature focuses on structurally related but distinct naphthalene derivatives, such as:

Naproxen (B1676952) (2-(6-methoxy-2-naphthyl)propionic acid): Widely studied for its pharmaceutical properties and its ability to form metal complexes.

Naphthalenedicarboxylic acids: Commonly used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).

2-Methylnaphthalene (B46627): Utilized as a precursor in various chemical syntheses.

However, specific research detailing the catalytic applications of metal complexes derived from This compound or its role in process development is not present in the accessed resources. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements.

Environmental Behavior and Ecotoxicological Investigations of 2 Methyl 2 Naphthalen 2 Yl Propanoic Acid

Pathways of Environmental Degradation

Detailed studies on the photodegradation and biodegradation of 2-Methyl-2-(naphthalen-2-yl)propanoic acid are not available.

Photodegradation Kinetics and Mechanisms

No information was found regarding the photodegradation kinetics and mechanisms of this compound. Research on the photochemical fate of the related compound 2-(6-methoxynaphthalen-2-yl) propanoic acid complexed with iron(III) indicates that such compounds can undergo photodecomposition, but these findings are not directly applicable. researchgate.net For comparison, naphthalene (B1677914), a basic two-ring PAH, is known to be rapidly oxidized in the atmosphere by hydroxyl radicals, with a half-life ranging from approximately 3 to 30 hours. industrialchemicals.gov.au However, the influence of the methylpropanoic acid substituent on the naphthalene ring of the target compound on its photoreactivity is unknown.

Biodegradation in Aquatic and Terrestrial Ecosystems

Specific data on the biodegradation of this compound in any environmental compartment are absent from the scientific record. For related compounds like 2-methylnaphthalene (B46627), both aerobic and anaerobic degradation pathways have been identified and studied in various microorganisms. ethz.chethz.ch For example, under anaerobic conditions, some sulfate-reducing bacteria can degrade 2-methylnaphthalene, initiating the process by adding fumarate (B1241708) to the methyl group. ethz.chnih.gov Aerobic degradation by bacteria such as Pseudomonas putida often involves hydroxylation of the aromatic ring or the methyl group. ethz.ch The presence of the propanoic acid group in this compound could potentially influence its bioavailability and susceptibility to microbial attack, but this remains speculative without dedicated research.

Ecotoxicological Assessments in Non-Human Organisms

No ecotoxicological studies concerning this compound were found.

Toxicity Studies in Representative Aquatic Species

There is no available data on the toxicity of this compound to any aquatic species. The parent compound, naphthalene, is known to have moderate aquatic toxicity. industrialchemicals.gov.au The non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), which is 2-(6-methoxynaphthalen-2-yl)propanoic acid, has been detected in water systems and can have adverse effects on various aquatic organisms. wikipedia.org However, the ecotoxicological profile of this compound remains to be determined.

Impact on Microbial Communities and Soil Organisms

Information regarding the impact of this compound on microbial communities and soil organisms is not available.

Emerging Research Frontiers and Future Perspectives

Development of Highly Efficient and Selective Synthetic Routes

The pursuit of highly efficient and selective synthetic methodologies is a cornerstone of modern organic chemistry, and its application to 2-Methyl-2-(naphthalen-2-yl)propanoic acid is no exception. Current research in the broader field of 2-arylpropionic acids is focused on overcoming the limitations of traditional synthetic methods, paving the way for more effective and versatile routes.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions. A flexible two-step, one-pot procedure has been developed for the synthesis of 2-arylpropionic acids, which could be adapted for this compound. mdpi.com This method involves the Heck coupling of an aryl bromide with ethylene, followed by a hydroxycarbonylation of the resulting styrene. mdpi.com This cascade transformation demonstrates high regioselectivity and good yields, offering an efficient pathway to the desired product. mdpi.com

Furthermore, enzymatic catalysis presents a powerful tool for achieving high enantioselectivity, a critical factor for many biologically active molecules. Esterases are being explored as biocatalysts for the kinetic resolution of racemic esters of 2-arylpropionic acids to produce the desired (S)-enantiomers, which often exhibit greater therapeutic effects. nih.gov Through protein engineering and whole-cell catalysis, researchers are enhancing the activity and selectivity of these enzymes. nih.gov These advancements in biocatalysis could be instrumental in developing stereospecific synthetic routes for this compound.

Comprehensive Exploration of Novel Biological Activities and Molecular Interactions

While the anti-inflammatory properties of 2-arylpropionic acids are well-established, emerging research is uncovering a broader spectrum of biological activities. A comprehensive exploration of the novel biological activities and molecular interactions of this compound and its derivatives could reveal new therapeutic potentials.

Recent studies on other naphthalene (B1677914) derivatives have shown promising results in various therapeutic areas. For instance, novel naphthalene-chalcone hybrids have demonstrated antimicrobial, anticandidal, and anticancer properties. nih.gov Some of these compounds have shown significant activity against cancer cell lines and have been identified as potent enzyme inhibitors. nih.gov This suggests that derivatives of this compound could be designed to target a range of biological pathways beyond inflammation.

Moreover, the anticancer potential of 2-arylpropionic acid derivatives is a significant area of investigation. nih.gov Research is focused on identifying the molecular targets responsible for their antiproliferative activities, which may be independent of the cyclooxygenase (COX) enzymes typically associated with NSAIDs. nih.gov Understanding the structure-activity relationships of these compounds could guide the design of novel anticancer agents based on the this compound scaffold. The pharmacology of these chiral compounds is complex, with stereoselectivity playing a crucial role in both their therapeutic effects and metabolic pathways. nih.gov

Advanced Characterization Techniques for Intricate Derivatives

The synthesis of novel and intricate derivatives of this compound necessitates the use of advanced characterization techniques to elucidate their complex three-dimensional structures and properties.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques, is fundamental for determining the precise connectivity and stereochemistry of these molecules. mdpi.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements, which are crucial for confirming molecular formulas. mdpi.com

For crystalline derivatives, single-crystal X-ray diffraction is an indispensable tool for unambiguously determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov This detailed structural information is vital for understanding structure-property relationships and for computational modeling studies. The combination of these advanced analytical methods provides a comprehensive picture of the synthesized molecules, which is essential for their further development.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical design. nih.gov These computational tools can significantly accelerate the identification and optimization of new molecules with desired properties, and their application to this compound and its derivatives holds immense potential.

AI and ML algorithms can be employed to predict a wide range of molecular properties, including biological activity, toxicity, and pharmacokinetic profiles. mdpi.com By analyzing vast datasets of chemical structures and their associated biological data, these models can identify promising candidates for synthesis and experimental testing, thereby reducing the time and cost of research and development. nih.gov

In the context of this compound, AI can be used to design novel derivatives with enhanced selectivity for specific biological targets or with improved "drug-like" properties. Machine learning models can be trained to recognize the structural features that are critical for a particular biological activity, enabling the in silico screening of large virtual libraries of compounds. nih.gov This data-driven approach to chemical design can guide synthetic efforts towards the most promising areas of chemical space.

Sustainable and Green Chemical Manufacturing Processes for Scalability and Industrial Relevance

The principles of green chemistry are increasingly being integrated into chemical manufacturing to minimize environmental impact and enhance sustainability. For the industrial production of this compound to be viable, the development of sustainable and green manufacturing processes is crucial.

One of the key goals of green chemistry is to reduce waste and the use of hazardous substances. The development of catalytic reactions, for example, is a central theme in green synthesis, as catalysts can enable reactions to proceed with high efficiency and selectivity, thereby minimizing the formation of byproducts. The use of environmentally benign solvents and renewable starting materials are also important considerations.

The pharmaceutical industry is actively seeking to implement greener manufacturing processes for active pharmaceutical ingredients (APIs). For instance, innovative and efficient technologies have been developed for the production of ibuprofen (B1674241), another member of the 2-arylpropionic acid family, which have significantly reduced waste and eliminated the use of harmful reagents. Similar strategies could be applied to the synthesis of this compound to create a more sustainable and economically viable manufacturing process. The continuous flow of NSAIDs into the environment from manufacturing and consumption is a recognized issue, further highlighting the need for greener production methods and waste management. tandfonline.commdpi.com

Q & A

Q. What are the optimized synthetic routes for 2-methyl-2-(naphthalen-2-yl)propanoic acid, and how can reaction yields be improved?

The compound is synthesized via coupling reactions or photoredox catalysis. For example, a tert-butyl ester intermediate can be prepared by reacting 2-(naphthalen-2-yl)propanoic acid with tert-butyl hydroxycarbamate using DCC (dicyclohexylcarbodiimide) as a coupling agent in EtOAc/hexane (1:9), yielding 86% after silica gel chromatography . Alternatively, visible-light photoredox carboxylation of activated C(sp³)─O bonds achieves a 62% yield, with reaction monitoring via TLC (PE:EA = 3:1) and characterization by 1^1H/13^13C NMR and LRMS . Optimizing catalyst loading (e.g., Deoxo-Fluor for fluorination) and solvent polarity can enhance yields .

Q. How can NMR and LRMS data resolve structural ambiguities in this compound?

Key spectral markers include:

  • 1^1H NMR (DMSO-d6): A singlet at δ 12.37 ppm (carboxylic acid proton), aromatic multiplet (δ 7.27–8.05 ppm), and methyl protons (δ 1.54 ppm, s, 6H) .
  • 13^13C NMR: Carboxylic acid carbon at δ 178.00 ppm, quaternary carbon (C-2) at δ 46.36 ppm, and naphthyl carbons (δ 123.94–142.98 ppm) .
  • LRMS (ESI-): Observed [M-H]⁻ at m/z 252.76 (calculated 253.12) . Discrepancies may arise from isotopic patterns or solvent adducts; high-resolution mass spectrometry (HRMS) is recommended for validation.

Q. What are common impurities in synthesized batches, and how are they identified?

Impurities may include regioisomers (e.g., 1-naphthyl derivatives) or decarboxylation byproducts. Chromatographic methods (HPLC, TLC) with UV detection at 254 nm are used for separation. Reference standards for related propanoic acid derivatives (e.g., 3-[4-(2-methylpropyl)phenyl]-propanoic acid) can aid identification via comparative retention times and spiking experiments .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) reveals dihedral angles between the naphthyl ring and carboxylic acid group, critical for understanding steric effects. For example, similar β-keto esters show dihedral angles of ~75°, with weak C─H⋯O hydrogen bonds forming infinite chains . Data collection at 100 K improves resolution, and H atoms are refined using riding models (C─H = 0.93–0.96 Å) . Challenges include low data quality from outdated detectors; synchrotron sources are recommended for high-resolution studies .

Q. What computational methods predict the compound’s binding affinity to biological targets like cyclooxygenase-2 (COX-2)?

Docking studies using crystal structures of COX-2 (e.g., PDB 3NTB) can model interactions. The naphthyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Arg120 or Tyr355. Molecular dynamics simulations (e.g., GROMACS) assess stability, with binding free energies calculated via MM-PBSA. Experimental validation includes enzyme inhibition assays (IC₅₀) and competitive binding studies .

Q. How does steric hindrance from the naphthyl group influence reactivity in derivatization reactions?

The bulky naphthyl group reduces nucleophilic substitution rates. For esterification, bulky coupling agents (e.g., DCC over EDC) improve efficiency . In photoredox reactions, steric effects favor carboxylation at less hindered positions, as shown by regioselective C─O bond activation . Kinetic studies (e.g., monitoring by 1^1H NMR) quantify rate constants, while DFT calculations (B3LYP/6-31G*) model transition states .

Methodological Considerations

Q. How to address contradictions in spectroscopic data during characterization?

  • NMR discrepancies : Ensure solvent purity (e.g., DMSO-d6 vs. CDCl₃ shifts) and calibrate referencing (e.g., TMS). Dynamic effects (e.g., rotamers) may split peaks; variable-temperature NMR clarifies this .
  • Mass spectrometry : Adducts (e.g., [M+Na]⁺) can skew m/z values. Use high-purity matrices (α-cyano-4-hydroxycinnamic acid for MALDI) and isotopic pattern matching .

Q. What strategies mitigate crystallization challenges for X-ray studies?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., hexane/EtOAc).
  • Additives : Small amounts of co-solvents (DMSO) or salts (NH₄PF₆) promote nucleation .
  • Temperature gradients : Slow cooling from 40°C to 4°C enhances crystal growth .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.